(2S,3R)-1-Chloro-3-methylpentan-2-amine
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Overview
Description
(2S,3R)-1-Chloro-3-methylpentan-2-amine is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as a 2-chloro-β-ketoester, using a chiral catalyst or enzyme. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of 2-chloro-β-ketoesters to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and enantiomeric purity. This may include the use of engineered bacteria containing specific enzymes, as well as optimizing parameters such as temperature, pH, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-Chloro-3-methylpentan-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes, especially in the presence of strong bases like sodium ethoxide
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions (OH-) and other nucleophiles.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) are typically used.
Major Products
Nucleophilic Substitution: Alcohols are the major products.
Elimination Reactions: Alkenes are the major products, following Zaitsev’s rule where the more substituted alkene is favored
Scientific Research Applications
(2S,3R)-1-Chloro-3-methylpentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and chiral recognition processes.
Mechanism of Action
The mechanism of action of (2S,3R)-1-Chloro-3-methylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound used in similar applications, particularly in studying enzyme mechanisms and developing pharmaceuticals.
(2S,3R)-3-Amino-2-hydroxy-5-(ethylsulfanyl)pentanoyl: Used in biochemical research and has similar chiral properties.
Uniqueness
(2S,3R)-1-Chloro-3-methylpentan-2-amine is unique due to its specific chiral configuration and the presence of a chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Properties
Molecular Formula |
C6H14ClN |
---|---|
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(2S,3R)-1-chloro-3-methylpentan-2-amine |
InChI |
InChI=1S/C6H14ClN/c1-3-5(2)6(8)4-7/h5-6H,3-4,8H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
GWAXIRKTFKDUKC-PHDIDXHHSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CCl)N |
Canonical SMILES |
CCC(C)C(CCl)N |
Origin of Product |
United States |
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